N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxyethyl linkage to a dimethylbenzamide moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of biological and pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, and anticancer activities
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a related compound, have been discussed in the context of obtaining the best adme/tox results for drug candidates
Result of Action
It is known that pyridazinone derivatives have been associated with a variety of biological and pharmacological activities
Action Environment
It is known that the biological activity of related compounds can be influenced by steric factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Ethoxyethyl Linkage Formation: The ethoxyethyl linkage can be formed through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Coupling with 3,5-Dimethylbenzamide: The final step involves coupling the synthesized intermediate with 3,5-dimethylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a therapeutic agent due to its biological activity.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide can be compared with other pyridazine derivatives, such as:
N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-11-15(2)13-17(12-14)21(26)23-9-10-27-20-8-7-19(24-25-20)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJIJSDZUIWEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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